molecular formula C5H9NO2S B3104444 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 1481613-20-0

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No. B3104444
CAS RN: 1481613-20-0
M. Wt: 147.2 g/mol
InChI Key: REPYGHXGZNDHNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride, a related compound, has been reported . Its InChI code is 1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The physical form of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is reported to be an off-white solid . It has a molecular weight of 183.66 .

Safety and Hazards

The safety information for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYGHXGZNDHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 2
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 3
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 4
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 5
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 6
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

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